![molecular formula C25H24Cl6N4 B12557415 3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole CAS No. 184677-93-8](/img/structure/B12557415.png)
3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a triazine ring substituted with trichloromethyl groups and a carbazole moiety with an octyl chain. The combination of these functional groups imparts distinct photochemical and photophysical properties to the compound, making it valuable in applications such as photoinitiators and photopolymerization processes .
Méthodes De Préparation
The synthesis of 3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazine ring: The triazine ring is synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions.
Introduction of trichloromethyl groups: The trichloromethyl groups are introduced through chlorination reactions using reagents such as trichloromethyl chloroformate.
Attachment of the carbazole moiety: The carbazole moiety is attached to the triazine ring via nucleophilic substitution reactions.
Addition of the octyl chain: The octyl chain is introduced through alkylation reactions using octyl halides.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate large-scale synthesis.
Analyse Des Réactions Chimiques
3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety, leading to the formation of carbazole-quinone derivatives.
Reduction: Reduction reactions can target the trichloromethyl groups, converting them into trichloromethyl alcohols or other reduced forms.
Photochemical reactions: The compound exhibits photochemical reactivity, making it useful as a photoinitiator in polymerization processes.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole has a wide range of scientific research applications, including:
Biology: The compound’s photochemical properties make it useful in biological imaging and photodynamic therapy, where it can generate reactive oxygen species upon light exposure.
Medicine: Research is ongoing to explore its potential as a photosensitizer in cancer treatment, leveraging its ability to induce cell death in targeted tissues.
Mécanisme D'action
The mechanism of action of 3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole involves the absorption of light energy, leading to the generation of reactive intermediates. Upon exposure to UV or visible light, the compound undergoes photolysis, resulting in the cleavage of the trichloromethyl groups and the formation of free radicals. These radicals can initiate polymerization reactions or interact with molecular targets in biological systems, leading to various effects such as cell death or material curing .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole include:
2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine: This compound also serves as a photoinitiator with high efficiency under LED exposure.
2-(3,4-Methylenedioxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine: Used in dental composites, it exhibits similar photochemical behavior.
N-Phenylglycine: While not structurally identical, it is used as a coinitiator in photopolymerization processes.
The uniqueness of this compound lies in its combination of a triazine ring with trichloromethyl groups and a carbazole moiety, providing distinct photochemical properties and versatility in various applications.
Propriétés
Numéro CAS |
184677-93-8 |
|---|---|
Formule moléculaire |
C25H24Cl6N4 |
Poids moléculaire |
593.2 g/mol |
Nom IUPAC |
3-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octylcarbazole |
InChI |
InChI=1S/C25H24Cl6N4/c1-2-3-4-5-6-9-14-35-19-11-8-7-10-17(19)18-15-16(12-13-20(18)35)21-32-22(24(26,27)28)34-23(33-21)25(29,30)31/h7-8,10-13,15H,2-6,9,14H2,1H3 |
Clé InChI |
YLHZKYMVSZSVBD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN1C2=C(C=C(C=C2)C3=NC(=NC(=N3)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)C4=CC=CC=C41 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



acetate](/img/structure/B12557345.png)



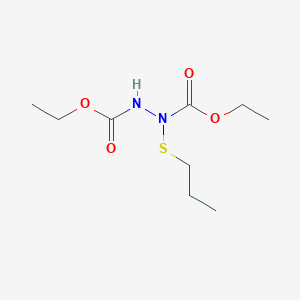


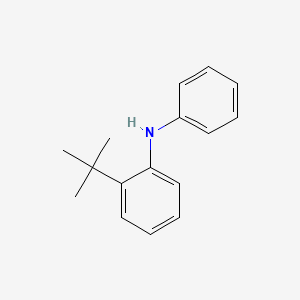
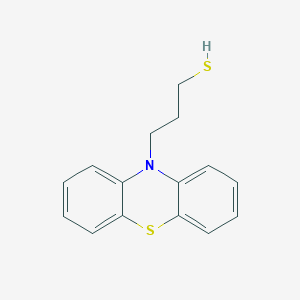
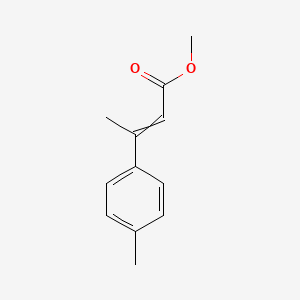
![1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B12557402.png)
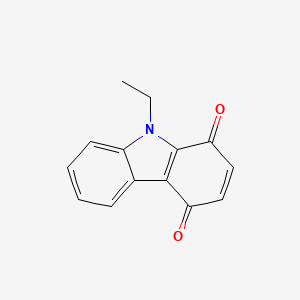
![9-Chloro-10-{[4-(methoxycarbonyl)phenyl]methyl}acridin-10-ium chloride](/img/structure/B12557408.png)
